![molecular formula C18H21N3O2 B2681675 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034400-58-1](/img/structure/B2681675.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.385. The purity is usually 95%.
BenchChem offers high-quality (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Agents
Pyrazinamide (PZA) is a crucial first-line drug used in shortening tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of the compound, including the one . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, some compounds exhibited significant activity with low inhibitory concentrations (IC50) against the bacterium .
Drug Design and Development
Heterocyclic compounds, especially nitrogen-containing heterocycles, play a pivotal role in drug design. Given the prevalence of heterocyclic structures in pharmaceuticals, researchers explore diverse derivatives for potential therapeutic applications. The compound could serve as a scaffold for designing new drugs targeting various diseases .
Biological Activity Studies
Researchers investigate the biological activities of pyrazoles and related compounds. By modifying the substituents on the pyrazole ring, scientists aim to enhance specific properties, such as antimicrobial, anti-inflammatory, or anticancer effects. The compound you specified may be part of such studies, contributing to our understanding of its biological interactions .
Mechanism of Action
Target of action
Pyrrolopyrazine derivatives, which “5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine” belongs to, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Mode of action
Pyrrolopyrazine derivatives often act by binding to specific proteins or enzymes, thereby modulating their activity .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities exhibited by pyrrolopyrazine derivatives, it’s likely that multiple pathways could be involved .
Result of action
Based on the activities of other pyrrolopyrazine derivatives, it might have effects such as inhibiting the growth of microorganisms or cancer cells, reducing inflammation, or modulating immune responses .
properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(20-10-11-21-16(14-20)6-9-19-21)18(7-12-23-13-8-18)15-4-2-1-3-5-15/h1-6,9H,7-8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVYQLOLBWRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN4C(=CC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone |
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